molecular formula C10H16ClNO3S B2637061 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone CAS No. 2411263-57-3

2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone

Cat. No. B2637061
CAS RN: 2411263-57-3
M. Wt: 265.75
InChI Key: WBTPGFUFKWWOOT-UHFFFAOYSA-N
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Description

2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone, also known as compound X, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In medicinal chemistry, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to cell death. In materials science, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been used as a cross-linker to create materials with improved mechanical properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X vary depending on the specific application and concentration used. In medicinal chemistry, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been shown to induce cell death in cancer cells and reduce inflammation in animal models of disease. In materials science, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been used to create materials with improved strength and durability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X in lab experiments include its high purity and stability, as well as its ability to be easily synthesized in large quantities. However, the limitations of using 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.

Future Directions

There are many potential future directions for research on 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X. In medicinal chemistry, future studies could focus on optimizing the structure of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X to improve its efficacy and reduce toxicity. In materials science, future studies could investigate the use of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X as a building block for the synthesis of novel materials with specific properties. In catalysis, future studies could focus on optimizing the reaction conditions and exploring the use of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X in new chemical transformations. Overall, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has the potential to be a valuable tool in various scientific fields and warrants further investigation.

Synthesis Methods

The synthesis of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X involves a multi-step process that includes the reaction of two starting materials, 2-chloroacetyl chloride and 9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-amine, in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X. The synthesis of 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to increase efficiency and reduce waste.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, 2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone X has been studied as a catalyst for various chemical reactions, including oxidation and reduction reactions.

properties

IUPAC Name

2-chloro-1-(9,9-dioxo-9λ6-thia-1-azaspiro[4.5]decan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3S/c11-7-9(13)12-5-1-3-10(12)4-2-6-16(14,15)8-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTPGFUFKWWOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCS(=O)(=O)C2)N(C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroacetyl)-7lambda6-thia-1-azaspiro[4.5]decane-7,7-dione

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